Belinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Belinostat, also known as Beleodaq, is a drug that belongs to a class of medications called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying the structure of chromatin, the complex of DNA and proteins that make up chromosomes. Belinostat works by inhibiting the activity of HDACs, which can lead to changes in gene expression patterns []. This property makes Belinostat a valuable tool for scientific research in several areas:

Cancer Research

One of the most promising applications of Belinostat is in cancer research. Cancer cells often have abnormal gene expression patterns, and Belinostat may be able to restore normal gene function by inhibiting HDACs. Studies have shown that Belinostat can have anti-cancer effects by:

- Inducing cell death (apoptosis) in cancer cells.

- Inhibiting the growth and proliferation of cancer cells.

- Promoting the differentiation of cancer cells into mature cells.

Belinostat is currently being investigated in clinical trials for the treatment of various types of cancer, including lymphomas, leukemias, and solid tumors [].

Understanding Gene Regulation

Belinostat can also be used as a research tool to study how HDACs regulate gene expression. By inhibiting HDAC activity, researchers can identify genes that are normally repressed by HDACs and are potentially involved in various diseases. This information can help to develop new therapeutic strategies for a variety of conditions [].

Other Areas of Research

Belinostat is also being investigated for its potential role in other areas of scientific research, such as:

- Neurodegenerative diseases: Belinostat may help to protect nerve cells from damage and promote their survival.

- Autoimmune diseases: Belinostat may help to suppress the immune system and reduce inflammation.

- Fibrotic diseases: Belinostat may help to prevent the formation of scar tissue in organs.

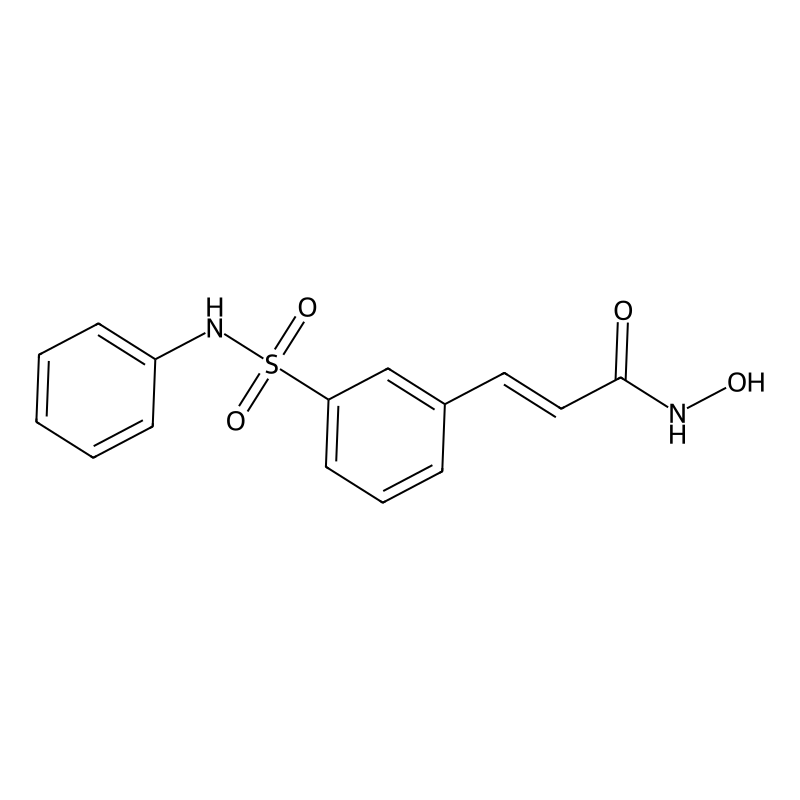

Belinostat is a synthetic compound classified as a histone deacetylase inhibitor, specifically a pan-histone deacetylase inhibitor. It is primarily used in the treatment of refractory or relapsed peripheral T-cell lymphoma. The chemical structure of belinostat is characterized by a sulfonamide-hydroxamide moiety, with the molecular formula and a molecular weight of approximately 318.35 g/mol . Belinostat functions by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and other proteins, ultimately resulting in cell cycle arrest and apoptosis in malignant cells .

Belinostat is a prescription medication and should only be used under the supervision of a qualified healthcare professional. The most common side effects associated with belinostat treatment include nausea, fatigue, fever, anemia, and thrombocytopenia (low platelet count) [, ]. Belinostat can also cause embryo-fetal harm, and pregnant women should not be administered this drug [].

Data on specific toxicity:

Belinostat undergoes various metabolic transformations in the body. The primary metabolic pathway involves conjugation via UDP-glucuronosyltransferase, particularly UGT1A1, leading to the formation of belinostat glucuronide . Additionally, cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) are involved in its metabolism, producing metabolites such as belinostat amide and belinostat acid . The elimination of belinostat is predominantly via metabolism, with less than 2% excreted unchanged in urine .

The synthesis of belinostat has been described in various studies. A notable method involves a five-step synthetic route starting from benzaldehyde. Key steps include:

- Formation of an intermediate through an addition reaction with sodium bisulfite.

- Hydroxylation to introduce the hydroxamic acid functionality.

- Coupling reactions to incorporate the sulfonamide group.

- Purification and crystallization to yield the final product .

This multi-step synthesis allows for the efficient production of belinostat while maintaining high purity levels.

Belinostat is primarily used in oncology, specifically for treating patients with refractory or relapsed peripheral T-cell lymphoma. It has been approved by regulatory authorities for clinical use under the commercial name Beleodaq . Research continues into its potential applications in other malignancies and therapeutic areas due to its mechanism of action.

Belinostat has been shown to interact with various metabolic pathways due to its inhibition of histone deacetylases. It can influence the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9 . As such, caution is advised when co-administering belinostat with other hepatotoxic agents or medications that rely on these metabolic pathways.

Belinostat shares its mechanism of action as a histone deacetylase inhibitor with several other compounds. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Vorinostat | Histone deacetylase inhibitor | First HDAC inhibitor approved for use; used primarily for cutaneous T-cell lymphoma |

| Panobinostat | Histone deacetylase inhibitor | Broad-spectrum HDAC inhibitor; used in multiple myeloma |

| Romidepsin | Histone deacetylase inhibitor | Derived from a natural product; used for peripheral T-cell lymphoma |

| Entinostat | Histone deacetylase inhibitor | Selective for class I HDACs; investigated for use in breast cancer |

Belinostat's unique sulfonamide-hydroxamide structure distinguishes it from other compounds, potentially influencing its pharmacokinetic properties and therapeutic profile .

Belinostat can be synthesized through several multi-step synthetic routes starting from benzaldehyde derivatives, with the most established route being a five-step process beginning with benzaldehyde itself [1] [2]. The primary synthetic pathway involves an initial addition reaction with sodium bisulfite, followed by sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, Knoevenagel condensation, and final amidation with hydroxylamine [1] [3].

The benzaldehyde route represents the most economically viable approach due to the availability of inexpensive starting materials and acceptable overall yield of 33% [1]. This route begins with the formation of a benzaldehyde sodium bisulfite adduct, which serves as a key intermediate that enhances the stability and workability of the starting material [4]. The sodium bisulfite addition is a reversible nucleophilic addition reaction that forms a stable crystalline adduct, facilitating subsequent synthetic transformations under controlled conditions.

An alternative synthetic approach utilizing 3-nitrobenzaldehyde as the starting material has been developed, employing a cascade-step process that produces higher yields ranging from 56-60% compared to previous methodologies [5]. This route involves a Horner-Wadsworth-Emmons reaction of aromatic aldehydes with triethylphosphonoacetate in the presence of potassium carbonate, followed by reduction of the nitro group to the amino group, sulfochlorination by thionyl chloride, aniline-mediated sulfonamidation, and hydroxylamine amidation as the final step [5].

A third synthetic route has been developed starting from benzoic acid as the raw material, proceeding through six reaction steps to obtain the belinostat intermediate [6] [7]. This method offers advantages in terms of using cheaper and more readily available reagents while avoiding hazardous agents such as fuming sulfuric acid, thereby reducing potential safety hazards and environmental pollution concerns [7].

| Route | Starting Material | Number of Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|---|

| Benzaldehyde Route | Benzaldehyde | 5 | 33 | Inexpensive starting materials and acceptable overall yield |

| Alternative Route | 3-Nitrobenzaldehyde | 5 | 56-60 | Higher yields compared to previous methodologies |

| Modified Route | Benzoic Acid | 6 | Not specified | Uses cheaper and safer reagents |

Optimization of Sulfochlorination and Knoevenagel Condensation Steps

The optimization of sulfochlorination and Knoevenagel condensation steps represents critical aspects of belinostat manufacturing, directly impacting both yield and product quality [1] [2]. The sulfochlorination step involves the preparation of 3-formylbenzenesulfonyl chloride using an economical and practical protocol with chlorosulfonic acid as the sulfochlorination agent [1].

The sulfochlorination reaction requires careful temperature control, typically conducted at room temperature to reflux conditions over 1-3 hours depending on the specific reaction conditions and scale [1]. The choice of solvent system plays a crucial role in reaction efficiency and subsequent workup procedures, with dichloromethane and toluene commonly employed as reaction media [8] [7]. The formation of 3-formylbenzenesulfonyl chloride is key to the overall synthetic strategy and requires optimization to ensure complete conversion and minimize side product formation.

The Knoevenagel condensation step involves the reaction between the aldehyde functionality and an active methylene compound, typically facilitated by basic conditions [9] [10]. Base selection significantly affects the condensation rate, with pyridine and piperidine commonly employed as catalytic bases [10]. Temperature optimization for the Knoevenagel step requires balancing reaction rate with product selectivity, typically conducted at 80-110°C to achieve optimal yields while maintaining product purity [5].

Process optimization studies have demonstrated that the developed synthetic route can be successfully scaled up to provide 169 grams of belinostat with 99.6% purity [1]. The scale-up experiments confirm the industrial applicability of the optimized conditions and validate the robustness of the synthetic methodology under manufacturing conditions.

| Parameter | Optimized Condition | Critical Factor |

|---|---|---|

| Sulfochlorination Agent | Chlorosulfonic acid | Formation of 3-formylbenzenesulfonyl chloride |

| Temperature (°C) | Room temperature to reflux | Temperature control for yield optimization |

| Reaction Time | 1-3 hours | Complete conversion monitoring |

| Solvent System | Dichloromethane/Toluene | Solvent selection for workup efficiency |

| Knoevenagel Base | Pyridine/Piperidine | Base selection affects condensation rate |

| Knoevenagel Temperature | 80-110°C | Temperature balance for yield vs. purity |

| Final Product Purity (%) | 99.6 | High-performance liquid chromatography monitoring required |

| Scale-up Capacity (g) | 169 | Industrial scalability demonstrated |

Process-Related Impurities and Quality Control Strategies

The identification and control of process-related impurities in belinostat manufacturing requires comprehensive analytical strategies employing multiple chromatographic and spectroscopic techniques [11] [12]. A stability-indicating reverse-phase high-performance liquid chromatography method has been developed capable of separating all six known impurities and degradation impurities from belinostat with resolution greater than 2.0 [11].

The analytical method employs a Kromasil C18 column with a mobile phase containing 0.1% perchloric acid in gradient combination with acetonitrile at a flow rate of 1.0 milliliters per minute, with detection at 210 nanometers [11]. Method validation according to International Council for Harmonisation guidelines demonstrates precision with relative standard deviation less than 0.2%, with limits of detection and quantification for related impurities established at 0.017 and 0.050 micrograms per milliliter, respectively [11].

Liquid chromatography coupled with tandem mass spectrometry techniques have been employed for comprehensive metabolite and impurity profiling, enabling identification of belinostat and its metabolites including belinostat glucuronide, methyl belinostat, and various degradation products [12]. The analytical methods demonstrate linear response with correlation coefficients greater than 0.999 for all related impurities, with accuracy demonstrated through recovery studies ranging from 98 to 100% [11].

Quality control strategies encompass forced degradation studies under elevated temperature, photolysis, acid hydrolysis, base hydrolysis, water hydrolysis, and oxidation conditions to establish the stability-indicating nature of analytical methods [11]. These studies enable identification of potential degradation pathways and establish appropriate storage and handling conditions for the drug substance and drug product.

Process-related impurities arise from incomplete reactions, side reactions, and degradation of intermediate compounds during the multi-step synthesis [13]. The physicochemical stability of belinostat for injection has been assessed over 24-hour periods, including evaluation of appearance, assay, impurities, pH, and particulates, demonstrating stability when reconstituted with sterile water for injection and stored at controlled temperature and humidity conditions [13].

| Impurity Type | Number Identified | Analytical Method | Detection Limit (μg/mL) | Quality Control Strategy |

|---|---|---|---|---|

| Known Process Impurities | 6 | Reverse-phase high-performance liquid chromatography | 0.017 | Resolution >2.0 required |

| Degradation Products | Multiple | Liquid chromatography with tandem mass spectrometry | Variable | Forced degradation studies |

| Residual Starting Materials | Various | High-performance liquid chromatography with quadrupole time-of-flight mass spectrometry | Variable | Method validation per International Council for Harmonisation guidelines |

| Sulfonamide-related Impurities | Several | Ultra-performance liquid chromatography with mass spectrometry | Variable | Mass spectrometric identification |

| Hydroxamic Acid Derivatives | Multiple | Gradient high-performance liquid chromatography | Variable | Stability-indicating methods |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Beleodaq

FDA Approval: Yes

Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).

This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX49 - Belinostat

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

414864-00-9

Absorption Distribution and Excretion

The volume of distribution is 409 ± 76.7 L.

1240 mL/min

Metabolism Metabolites

Wikipedia

6-APDB

Biological Half Life

Use Classification

Dates

2: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2015 Mar;168(6):811-9. doi: 10.1111/bjh.13222. Epub 2014 Nov 17. PubMed PMID: 25404094.

3: Rashidi A, Cashen AF. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Future Oncol. 2015;11(11):1659-64. doi: 10.2217/fon.15.62. Review. PubMed PMID: 26043217.

4: Sawas A, Radeski D, O'Connor OA. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Ther Adv Hematol. 2015 Aug;6(4):202-8. doi: 10.1177/2040620715592567. Review. PubMed PMID: 26288714; PubMed Central PMCID: PMC4530372.

5: O'Connor OA, Horwitz S, Masszi T, Van Hoof A, Brown P, Doorduijn J, Hess G, Jurczak W, Knoblauch P, Chawla S, Bhat G, Choi MR, Walewski J, Savage K, Foss F, Allen LF, Shustov A. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study. J Clin Oncol. 2015 Aug 10;33(23):2492-9. doi: 10.1200/JCO.2014.59.2782. Epub 2015 Jun 22. PubMed PMID: 26101246; PubMed Central PMCID: PMC5087312.

6: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.

7: Hood K, Shah A. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma. J Adv Pract Oncol. 2016 Mar;7(2):209-218. Epub 2016 Mar 1. Review. PubMed PMID: 28090369; PubMed Central PMCID: PMC5226312.

8: Lee HZ, Kwitkowski VE, Del Valle PL, Ricci MS, Saber H, Habtemariam BA, Bullock J, Bloomquist E, Li Shen Y, Chen XH, Brown J, Mehrotra N, Dorff S, Charlab R, Kane RC, Kaminskas E, Justice R, Farrell AT, Pazdur R. FDA Approval: Belinostat for the Treatment of Patients with Relapsed or Refractory Peripheral T-cell Lymphoma. Clin Cancer Res. 2015 Jun 15;21(12):2666-70. doi: 10.1158/1078-0432.CCR-14-3119. Epub 2015 Mar 23. PubMed PMID: 25802282.

9: Zhou L, Chen S, Zhang Y, Kmieciak M, Leng Y, Li L, Lin H, Rizzo KA, Dumur CI, Ferreira-Gonzalez A, Rahmani M, Povirk L, Chalasani S, Berger AJ, Dai Y, Grant S. The NAE inhibitor pevonedistat interacts with the HDAC inhibitor belinostat to target AML cells by disrupting the DDR. Blood. 2016 May 5;127(18):2219-30. doi: 10.1182/blood-2015-06-653717. Epub 2016 Feb 5. PubMed PMID: 26851293; PubMed Central PMCID: PMC4859196.

10: Goey AK, Sissung TM, Peer CJ, Figg WD. Pharmacogenomics and histone deacetylase inhibitors. Pharmacogenomics. 2016 Nov;17(16):1807-1815. Epub 2016 Oct 21. Review. PubMed PMID: 27767376; PubMed Central PMCID: PMC5558504.

11: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Novel heat shock protein 90 inhibitor NVP-AUY922 synergizes with the histone deacetylase inhibitor PXD101 in induction of death of anaplastic thyroid carcinoma cells. J Clin Endocrinol Metab. 2015 Feb;100(2):E253-61. doi: 10.1210/jc.2014-3101. Epub 2014 Nov 12. PubMed PMID: 25389633.

12: Ma BB, Sung F, Tao Q, Poon FF, Lui VW, Yeo W, Chan SL, Chan AT. The preclinical activity of the histone deacetylase inhibitor PXD101 (belinostat) in hepatocellular carcinoma cell lines. Invest New Drugs. 2010 Apr;28(2):107-14. doi: 10.1007/s10637-009-9219-7. Epub 2009 Jan 27. PubMed PMID: 19172229.

13: Hainsworth JD, Daugaard G, Lesimple T, Hübner G, Greco FA, Stahl MJ, Büschenfelde CM, Allouache D, Penel N, Knoblauch P, Fizazi KS. Paclitaxel/carboplatin with or without belinostat as empiric first-line treatment for patients with carcinoma of unknown primary site: A randomized, phase 2 trial. Cancer. 2015 May 15;121(10):1654-61. doi: 10.1002/cncr.29229. Epub 2015 Jan 21. PubMed PMID: 25611313.

14: Dong D, Zhang T, Lu D, Liu J, Wu B. In vitro characterization of belinostat glucuronidation: demonstration of both UGT1A1 and UGT2B7 as the main contributing isozymes. Xenobiotica. 2017 Apr;47(4):277-283. doi: 10.1080/00498254.2016.1183061. Epub 2016 May 16. PubMed PMID: 27180825.

15: Gravina GL, Marampon F, Giusti I, Carosa E, Di Sante S, Ricevuto E, Dolo V, Tombolini V, Jannini EA, Festuccia C. Differential effects of PXD101 (belinostat) on androgen-dependent and androgen-independent prostate cancer models. Int J Oncol. 2012 Mar;40(3):711-20. doi: 10.3892/ijo.2011.1270. Epub 2011 Nov 23. PubMed PMID: 22134754.

16: Vitfell-Rasmussen J, Judson I, Safwat A, Jones RL, Rossen PB, Lind-Hansen M, Knoblauch P, Krarup-Hansen A. A Phase I/II Clinical Trial of Belinostat (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas. Sarcoma. 2016;2016:2090271. doi: 10.1155/2016/2090271. Epub 2016 Jun 14. PubMed PMID: 27403082; PubMed Central PMCID: PMC4923583.

17: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.

18: Puvvada SD, Li H, Rimsza LM, Bernstein SH, Fisher RI, LeBlanc M, Schmelz M, Glinsmann-Gibson B, Miller TP, Maddox AM, Friedberg JW, Smith SM, Persky DO. A phase II study of belinostat (PXD101) in relapsed and refractory aggressive B-cell lymphomas: SWOG S0520. Leuk Lymphoma. 2016 Oct;57(10):2359-69. doi: 10.3109/10428194.2015.1135431. Epub 2016 Jan 12. PubMed PMID: 26758422; PubMed Central PMCID: PMC5140034.

19: Jia WH, Mao H, Chen WR, Yue XT, Wei XX, Li DP, Xu KL, Huang YH. [Study on the immune functions of dendritic cells regulated by histone deacetylase inhibitor Belinostat]. Zhonghua Xue Ye Xue Za Zhi. 2018 Jan 14;39(1):41-46. doi: 10.3760/cma.j.issn.0253-2727.2018.01.009. Chinese. PubMed PMID: 29551032.

20: Jin JX, Kang JD, Li S, Jin L, Zhu HY, Guo Q, Gao QS, Yan CG, Yin XJ. PXD101 significantly improves nuclear reprogramming and the in vitro developmental competence of porcine SCNT embryos. Biochem Biophys Res Commun. 2015 Jan 2;456(1):156-61. doi: 10.1016/j.bbrc.2014.11.051. Epub 2014 Nov 24. PubMed PMID: 25446119.